

# Validating Ganoderenic Acid C Targets: A Molecular Docking Comparison Guide

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## Compound of Interest

Compound Name: Ganoderenic acid C

Cat. No.: B1139599

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies validating the targets of **Ganoderenic acid C**, a promising bioactive triterpenoid from the medicinal mushroom *Ganoderma lucidum*. This guide includes supporting experimental data, detailed protocols, and visualizations of key signaling pathways to facilitate further investigation into its therapeutic potential.

**Ganoderenic acid C** and its isoforms, primarily **Ganoderenic acid C1** and **C2**, have demonstrated significant potential in modulating key signaling pathways involved in inflammation and cancer.<sup>[1][2][3]</sup> Molecular docking, a computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein, has been instrumental in identifying and validating its molecular targets.<sup>[4][5]</sup> This guide compares the in silico binding affinities of **Ganoderenic acid C** with its putative targets and presents corroborating in vitro experimental data.

## Comparative Analysis of Molecular Docking and In Vitro Data

Molecular docking studies have predicted that **Ganoderenic acid C** and its derivatives bind with high affinity to several proteins central to inflammatory and oncogenic signaling. The following tables summarize these computational predictions alongside experimental data that validates these interactions.

Table 1: Molecular Docking Data for **Ganoderenic Acid C** and Derivatives

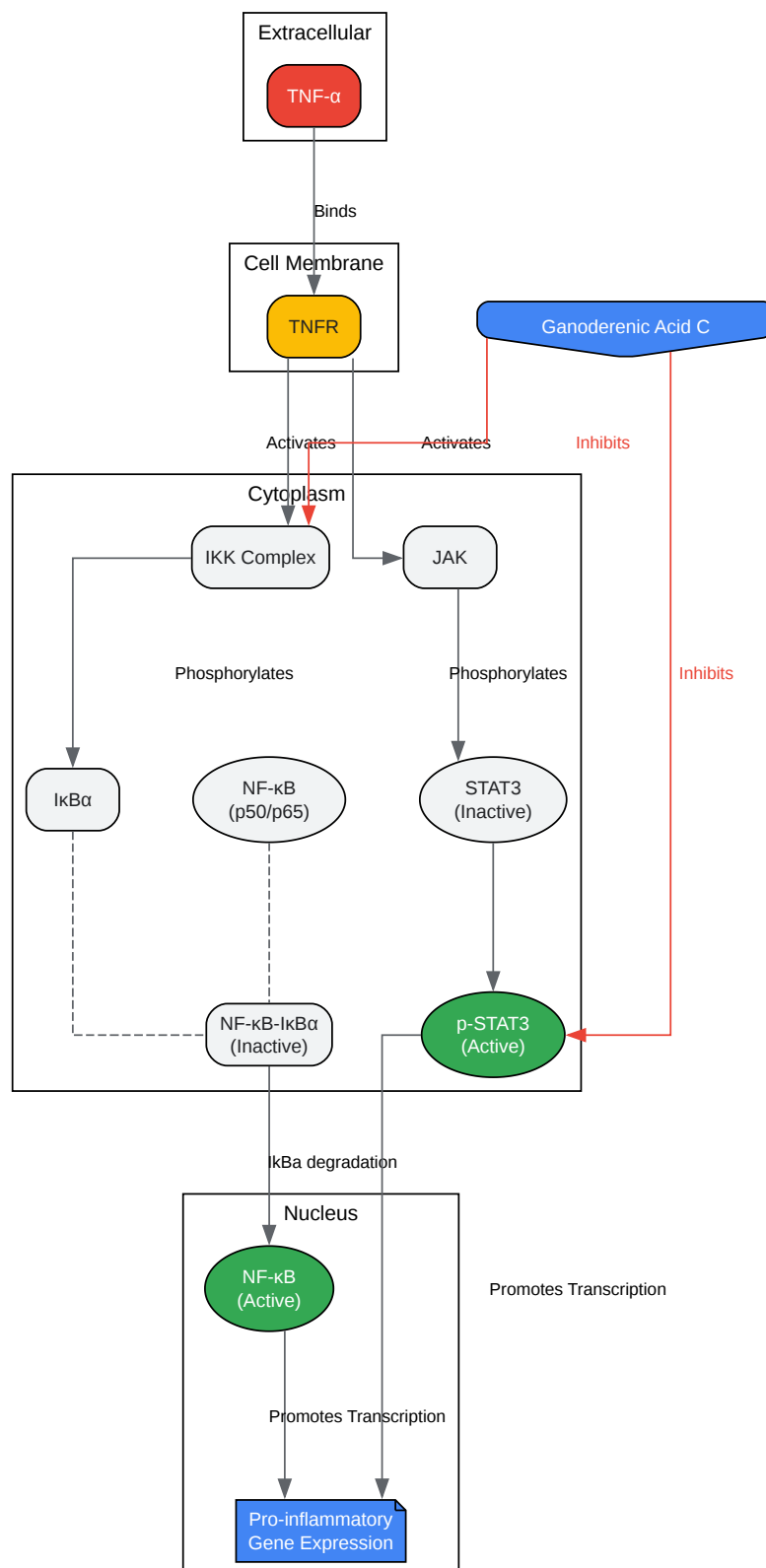
Ligand	Target Protein	PDB ID	Docking Software	Binding Affinity (kcal/mol)	Interacting Residues	Reference
Ganoderenic Acid C1	Tumor Necrosis Factor-alpha (TNF- $\alpha$ )	2AZ5	AutoDock Vina	-10.8	TYR59, HIS15, TYR151	[5]
Ganoderic Acid C2	Tumor Necrosis Factor (TNF)	Not Specified	Not Specified	-9.29	Not explicitly stated	[5][6]
Ganoderic Acid C2	Signal Transducer and Activator of Transcription 3 (STAT3)	Not Specified	Not Specified	-12.2	Not explicitly stated	[5][6]
Ganoderenic Acid B	Nuclear Factor-kappa B (NF- $\kappa$ B)	Not Specified	Not Specified	-8.5	Not explicitly stated	[6]
Ganoderenic Acid B	Kelch-like ECH-associated protein 1 (Keap1)	Not Specified	Not Specified	-8.6	Not explicitly stated	[6]
Ganoderic Acid A	Leucine-rich repeat kinase 2 (LRRK2)	Not Specified	Not Specified	-3.0	Not explicitly stated	[6][7]

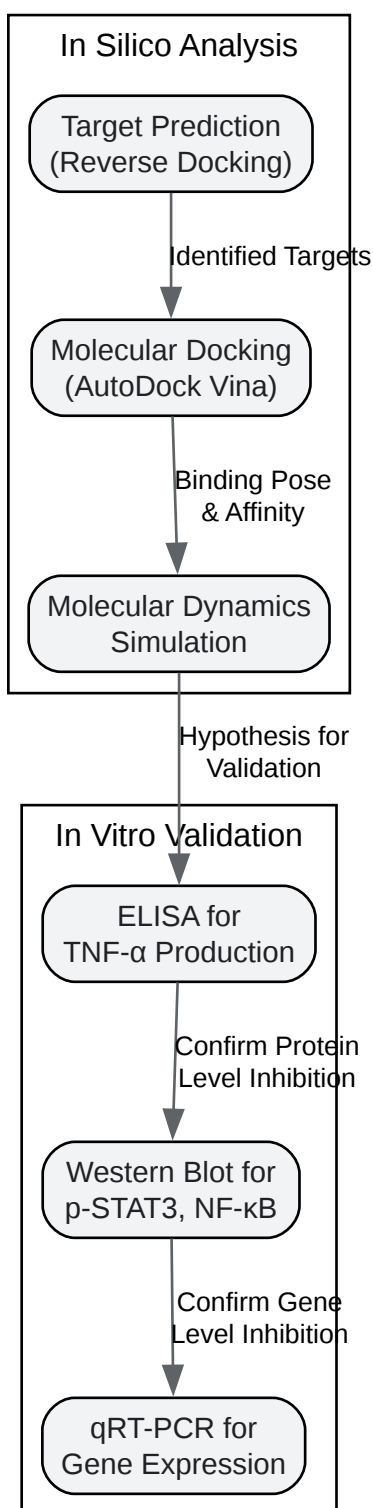
Table 2: Comparative In Vitro Inhibitory Activity

Compound	Target/Mediator	Assay	IC50/EC50	Reference(s)
Ganoderenic Acid C1	TNF- $\alpha$ Production	ELISA	24.5 $\mu$ g/mL	[1][8]
Infliximab	TNF- $\alpha$ Neutralization	Not specified	Not specified	[1]
Adalimumab	TNF- $\alpha$ Neutralization	EC50: 78.6 ng/mL	[1]	
Etanercept	TNF- $\alpha$ Neutralization	EC50: 71.2 ng/mL	[1]	
Ganoderic Acid C2	STAT3	Not Specified	Not Specified	[1]
Stattic	STAT3	Western Blot	IC50: 5.1 $\mu$ M	[1]
S3I-201	STAT3	Not Specified	IC50: 86 $\mu$ M	[1]

## Key Signaling Pathways and Experimental Workflows

The therapeutic effects of **Ganoderenic acid C** are largely attributed to its modulation of the NF- $\kappa$ B and STAT3 signaling pathways, both of which are downstream of the pro-inflammatory cytokine TNF- $\alpha$ .





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